molecular formula C13H19Cl2N3O B2916583 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride CAS No. 1431964-51-0

2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride

Cat. No.: B2916583
CAS No.: 1431964-51-0
M. Wt: 304.22
InChI Key: NAXGKJYTFBXIHP-UHFFFAOYSA-N
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Description

2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride is a synthetic organic compound featuring a pyrazole ring substituted with ethyl and methyl groups, linked via a methoxy bridge to an aniline moiety. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and agrochemical research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.2ClH/c1-3-16-8-11(10(2)15-16)9-17-13-7-5-4-6-12(13)14;;/h4-8H,3,9,14H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXGKJYTFBXIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)COC2=CC=CC=C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced onto the pyrazole ring through alkylation reactions using ethyl halides and methyl halides, respectively.

    Methoxylation: The pyrazole derivative is then reacted with an appropriate methoxy-containing reagent to introduce the methoxy group.

    Coupling with Aniline: The methoxy-substituted pyrazole is coupled with aniline through a nucleophilic aromatic substitution reaction.

    Formation of the Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and aniline moieties.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related aniline derivatives and pyrazole-containing molecules.

Structural Analogues

4-(2-Pyrrolidin-1-ylethoxy)aniline dihydrochloride

  • Structure : Substitutes the pyrazole group with a pyrrolidine ring connected via a similar ethoxy-aniline backbone.
  • Key Differences :

  • The pyrrolidine ring (a saturated 5-membered amine) may confer distinct electronic and steric properties compared to the pyrazole (an unsaturated heterocycle with two adjacent nitrogen atoms).
  • Pyrrolidine’s basicity and conformational flexibility could influence binding affinity in biological targets compared to the aromatic pyrazole .
    • Applications : While both compounds are aniline dihydrochlorides, the pyrrolidine derivative might exhibit different solubility or reactivity profiles due to its aliphatic amine nature.

Ethyl 2-(2-Chloro-4-nitrophenoxy)acetate Structure: Contains a nitro and chloro-substituted phenoxy group linked to an ethyl acetate moiety. Key Differences:

  • The nitro group introduces strong electron-withdrawing effects, which may alter reactivity in synthetic pathways .

Physicochemical and Pharmacological Properties

A hypothetical comparison table based on general trends in similar compounds (note: specific data for the target compound is unavailable in the evidence):

Property 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride 4-(2-Pyrrolidin-1-ylethoxy)aniline dihydrochloride Ethyl 2-(2-Chloro-4-nitrophenoxy)acetate
Molecular Weight (g/mol) ~315 (estimated) 279.21 ~259 (estimated)
Solubility High (due to dihydrochloride salt) Moderate (polar solvents) Low (non-polar solvents)
Bioactivity Potential enzyme/receptor modulation (pyrazole role) Likely CNS or GPCR-targeting (pyrrolidine role) Agrochemical applications (nitro group)

Biological Activity

2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride, with the CAS number 1006959-28-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H17N3O
  • Molecular Weight: 231.29 g/mol
  • Structure: The compound features a pyrazole ring substituted with ethyl and methyl groups linked to an aniline moiety via a methoxy group.

Synthesis

The synthesis of 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline typically involves:

  • Formation of the Pyrazole Ring: Cyclization using hydrazine and a 1,3-diketone.
  • Methoxylation: Reaction with methyl iodide in the presence of a base.
  • Coupling with Aniline: Utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, compounds similar to 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline have been tested against various cancer cell lines:

  • MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines showed high antiproliferative activity with IC50 values around 1.88 ± 0.11 µM and 2.12 ± 0.15 µM respectively for related pyrazole compounds .

The biological activity of this compound is hypothesized to involve interactions with key molecular targets such as:

  • Cyclin-dependent kinases (CDKs): Inhibiting CDK2 activity, which is crucial for cell cycle regulation.

In molecular docking studies, similar compounds have demonstrated binding affinity for CDK2, suggesting a potential mechanism for their antitumor effects .

Study on Antitumor Potential

A study synthesized several N-(pyrazolyl)methyl aniline derivatives and evaluated their biological activities. Among these, specific derivatives exhibited potent inhibitory effects on CDK2 with IC50 values as low as 0.95 nM, indicating their potential as anticancer agents .

Anti-inflammatory Activity

Recent investigations into related pyrazole compounds have revealed anti-inflammatory properties, where certain derivatives effectively inhibited NF-kB/AP-1 reporter activity in vitro, showcasing IC50 values under 50 µM . This suggests that the pyrazole moiety may play a significant role in modulating inflammatory pathways.

Comparative Analysis

The following table summarizes the biological activities of various pyrazole derivatives compared to 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline:

Compound NameActivity TypeTarget/Cell LineIC50 Value
Compound AAntitumorMCF71.88 ± 0.11 µM
Compound BCDK InhibitionCDK20.95 nM
Compound CAnti-inflammatoryNF-kB/AP-1 Reporter<50 µM

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